molecular formula C11H11N3O3 B14867145 N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide

N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B14867145
M. Wt: 233.22 g/mol
InChI Key: SSXFQMOZQVKXQU-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide is an organic compound with a unique structure that combines a pyridine ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyridine and isoxazole-containing compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-methoxy-N-methyl-5-(pyridin-2-yl)isoxazole-3-carboxamide: Similar structure but with a different position of the pyridine ring.

    N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-methoxy-N-methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-methoxy-N-methyl-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H11N3O3/c1-14(16-2)11(15)9-6-10(17-13-9)8-4-3-5-12-7-8/h3-7H,1-2H3

InChI Key

SSXFQMOZQVKXQU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2=CN=CC=C2)OC

Origin of Product

United States

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